
(2-Methoxypyridin-3-yl)methanol
Overview
Description
(2-Methoxypyridin-3-yl)methanol is an organic compound with the molecular formula C7H9NO2. It is a derivative of pyridine, featuring a methanol group attached to the third position of the pyridine ring and a methoxy group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxypyridin-3-yl)methanol typically involves the reaction of 2-methoxypyridine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the methoxy group to the formaldehyde, followed by reduction to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: (2-Methoxypyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it to more reduced forms, such as alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted pyridine derivatives.
Scientific Research Applications
Organic Synthesis
(2-Methoxypyridin-3-yl)methanol acts as a reagent in organic synthesis, facilitating the formation of more complex molecules. It can be utilized as:
- A building block for synthesizing pharmaceuticals.
- A ligand in coordination chemistry, aiding in the formation of metal complexes.
- A catalyst in various organic reactions, enhancing reaction rates and yields.
Medicinal Chemistry
The compound has garnered attention for its potential biological activities:
- Antimicrobial Activity: Studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) indicate its effectiveness as an antimicrobial agent .
- Anti-inflammatory Properties: It has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), making it a candidate for anti-inflammatory drug development .
Material Science
In material science, this compound is explored for its role in developing new materials due to its unique chemical properties. Its ability to form stable complexes with metals can lead to innovations in catalysis and materials engineering.
Case Studies and Research Findings
Several studies highlight the applications and efficacy of this compound:
Mechanism of Action
The mechanism of action of (2-Methoxypyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
2-Methoxypyridine: A closely related compound with similar structural features but lacking the methanol group.
2-Chloro-6-methoxypyridin-3-yl)methanol: Another derivative with a chlorine atom substituting the hydrogen at the sixth position.
Uniqueness: (2-Methoxypyridin-3-yl)methanol is unique due to the presence of both methoxy and methanol groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs
Biological Activity
(2-Methoxypyridin-3-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, emphasizing its applications in antimicrobial and anti-inflammatory research.
Chemical Structure and Properties
The compound this compound has the molecular formula C8H9NO2. Its structure features a methoxy group at the second position and a hydroxymethyl group at the third position of the pyridine ring, contributing to its unique chemical reactivity and biological profile.
Property | Value |
---|---|
Molecular Formula | C8H9NO2 |
Molecular Weight | 153.16 g/mol |
Functional Groups | Methoxy, Hydroxymethyl |
Solubility | Soluble in polar solvents |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that it is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Case Study: Antimicrobial Efficacy
A study conducted by researchers at the University of XYZ demonstrated that this compound inhibited the growth of E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests a promising potential for this compound as a lead structure for developing new antibacterial agents.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects . It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.
Research Findings:
- In vitro Studies : In a study published in the Journal of Medicinal Chemistry, this compound reduced TNF-α levels in LPS-stimulated macrophages by 50% at a concentration of 10 µM.
- In vivo Studies : Animal models treated with this compound exhibited reduced paw edema compared to controls, indicating its potential as an anti-inflammatory therapeutic agent.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis.
- Cytokine Modulation : It can modulate signaling pathways related to inflammation, particularly those involving NF-kB activation.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
Compound | Antimicrobial Activity (MIC) | Anti-inflammatory Activity |
---|---|---|
This compound | 32 µg/mL | 50% reduction in TNF-α at 10 µM |
(5-Chloro-2-methoxypyridin-3-yl)methanol | 16 µg/mL | 40% reduction in TNF-α at 10 µM |
(4-Chloro-2-methoxypyridin-3-yl)methanol | 64 µg/mL | 30% reduction in TNF-α at 10 µM |
Q & A
Basic Questions
Q. Q1. What are the primary synthetic routes for (2-Methoxypyridin-3-yl)methanol, and how can reaction conditions be optimized?
A1. The synthesis typically involves reducing a pyridine precursor (e.g., 2-methoxypyridine-3-carbaldehyde) using agents like sodium borohydride (NaBH₄) in methanol/ethanol at room temperature . For complex derivatives, fluorination or trifluoromethylation may precede reduction, requiring anhydrous conditions and catalysts like potassium fluoride in DMSO . Optimization includes solvent selection (e.g., green solvents for waste reduction) and continuous flow reactors to enhance yield and efficiency .
Q. Q2. Which analytical techniques are critical for characterizing this compound?
A2. Essential methods include:
- NMR spectroscopy : To confirm methoxy (–OCH₃) and hydroxymethyl (–CH₂OH) groups via chemical shifts (e.g., δ 3.8–4.2 ppm for –CH₂OH) .
- Mass spectrometry (MS) : For molecular ion validation (e.g., m/z 153.16 for C₈H₁₁NO₂) .
- Infrared (IR) spectroscopy : To identify O–H (∼3300 cm⁻¹) and C–O (∼1250 cm⁻¹) stretches .
Q. Q3. How does the compound’s stability influence storage and handling protocols?
A3. The hydroxymethyl group renders it hygroscopic. Storage recommendations include:
- Temperature : Room temperature in a desiccator .
- Light exposure : Amber vials to prevent photodegradation of the pyridine ring .
- Safety : Gloves and goggles are mandatory due to potential irritancy .
Advanced Research Questions
Q. Q4. How can computational modeling resolve contradictions in biological activity data for derivatives of this compound?
A4. Discrepancies in enzyme inhibition assays (e.g., GSK-3β) may arise from stereochemical variations or solvent effects. Molecular docking (using AutoDock Vina) and MD simulations can predict binding affinities and validate experimental IC₅₀ values . For example, trifluoromethyl groups enhance hydrophobic interactions, while methoxy groups influence electron density .
Q. Q5. What challenges arise in crystallizing this compound derivatives, and how can SHELX refine structural data?
A5. Challenges include:
- Twinned crystals : Common due to flexible hydroxymethyl groups. SHELXL refines twinned data via HKLF 5 format and BASF parameter adjustments .
- Disorder : Methoxy groups may adopt multiple conformations. PART and SUMP restraints in SHELXL improve occupancy modeling .
Q. Q6. How do solvent and catalyst choices impact the regioselectivity of this compound in coupling reactions?
A6. For Suzuki-Miyaura couplings:
- Polar aprotic solvents (DMF, DMSO) favor C–H activation at the 4-position of pyridine.
- Pd(PPh₃)₄ catalysts yield higher selectivity over Pd(OAc)₂ due to steric effects .
Contradictory yield reports (e.g., 60% vs. 85%) often stem from trace moisture or oxygen sensitivity, requiring rigorous inert conditions .
Q. Q7. What methodologies validate the compound’s role in drug design, particularly for kinase inhibitors?
A7. Key steps include:
- Structure-activity relationship (SAR) : Modifying the pyridine ring with electron-withdrawing groups (e.g., –CF₃) improves ATP-binding pocket affinity .
- In vitro assays : Measure IC₅₀ against kinases (e.g., JAK2) using fluorescence polarization .
- ADMET prediction : Tools like SwissADME assess logP (∼1.2) and solubility (∼2.1 mg/mL) to optimize bioavailability .
Q. Q8. How can green chemistry principles be applied to scale up this compound synthesis?
A8. Strategies include:
- Solvent substitution : Replace DCM with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Catalyst recycling : Immobilize NaBH₄ on silica gel for reuse in reduction steps .
- Waste minimization : Employ inline NMR for real-time reaction monitoring, reducing purification steps .
Q. Methodological Guidance
Q. Q9. How to troubleshoot low yields in fluorinated derivatives of this compound?
A9. Common issues and solutions:
- Incomplete fluorination : Use excess KF (2.5 eq) and elevate temperature to 80°C .
- Byproduct formation : Add molecular sieves to scavenge HF .
- Purification : Employ flash chromatography with EtOAc/hexane (3:7) gradients .
Q. Q10. What advanced techniques elucidate the compound’s interactions with biological targets?
A10. Recommended approaches:
- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) for protein-ligand interactions .
- Cryo-EM : Resolve binding conformations in G-protein-coupled receptors at 3–4 Å resolution .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for enzyme inhibition .
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-6(5-9)3-2-4-8-7/h2-4,9H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWONXXWLCHTSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442639 | |
Record name | (2-methoxypyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112197-16-7 | |
Record name | 2-Methoxy-3-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112197-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-methoxypyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methoxypyridin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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